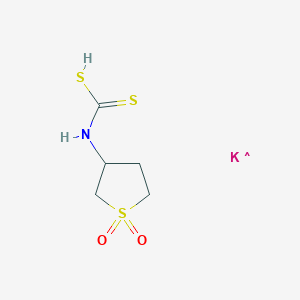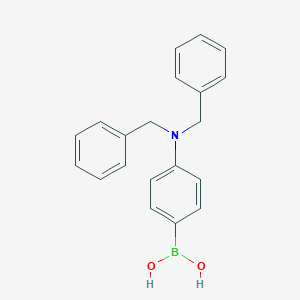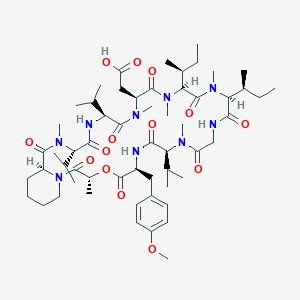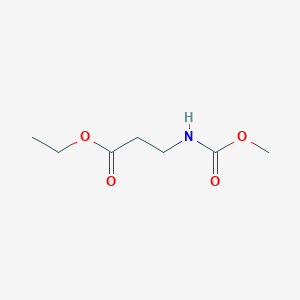
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. This compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- have been extensively studied. This compound has been shown to inhibit the activity of various enzymes such as EGFR, VEGFR, and PDGFR, which are involved in cancer cell proliferation and survival. Moreover, this compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
実験室実験の利点と制限
One of the significant advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its high potency and selectivity towards cancer cells. This compound can selectively target cancer cells while leaving normal cells unaffected, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One of the potential areas is the optimization of the synthesis method to increase the yield and purity of the compound. Moreover, further studies are required to investigate the potential use of this compound in combination with other anticancer agents. Additionally, the development of more efficient drug delivery systems can help overcome the limitations associated with the low solubility of this compound.
合成法
The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2-hydrazinylidene-3-oxobutanenitrile with 4-methylphenyl methanol in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified using various techniques such as column chromatography.
科学的研究の応用
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has shown promising results in various scientific research applications. One of the most significant research areas is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
特性
CAS番号 |
146824-79-5 |
|---|---|
製品名 |
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
分子式 |
C19H15F3N2O2 |
分子量 |
360.3 g/mol |
IUPAC名 |
6-methyl-3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C19H15F3N2O2/c1-13-10-17(25)18(26-12-14-6-3-2-4-7-14)23-24(13)16-9-5-8-15(11-16)19(20,21)22/h2-11H,12H2,1H3 |
InChIキー |
YCWMDSBHBGWSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
その他のCAS番号 |
146824-79-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



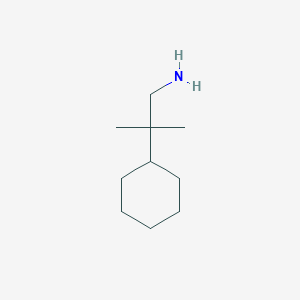

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

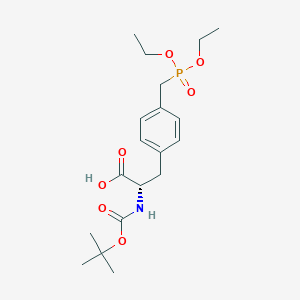
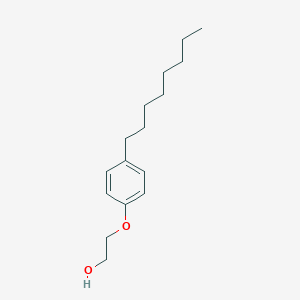
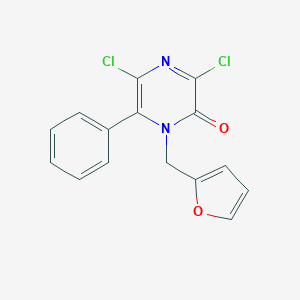
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
